- A convenient method for the preparation of N,N'-disubstituted thioureas using 2-chloropyridinium salt, sodium trithiocarbonate and amines, Chemistry Letters, 1982, (5), 641-2

Cas no 96-45-7 (2-Imidazolidinethione)

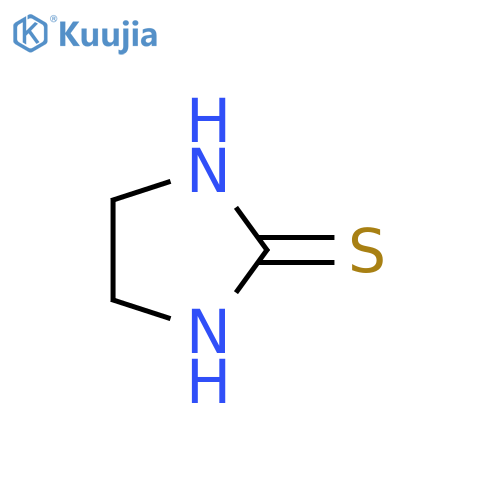

2-Imidazolidinthion ist eine heterocyclische Schwefelverbindung mit der Summenformel C3H6N2S. Diese farblose bis gelbliche kristalline Substanz zeichnet sich durch ihre hohe Stabilität und Reaktivität aus, was sie zu einem vielseitigen Zwischenprodukt in der organischen Synthese macht. Besonders hervorzuheben ist ihre Fähigkeit, als Ligand in metallorganischen Komplexen zu fungieren, was in katalytischen Prozessen genutzt wird. Die Verbindung zeigt gute Löslichkeit in polaren organischen Lösungsmitteln wie Ethanol und Dimethylformamid. Aufgrund ihrer Thion-Gruppe (-C=S) eignet sie sich hervorragend für nucleophile Substitutionsreaktionen und dient als Ausgangsmaterial für die Herstellung von Pharmazeutika und Agrochemikalien. Ihre chemische Beständigkeit unter milden Bedingungen ermöglicht eine einfache Handhabung und Lagerung.

2-Imidazolidinethione structure

Produktname:2-Imidazolidinethione

2-Imidazolidinethione Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Imidazolidine-2-thione

- ETU

- NA-22

- Ethylene Thiourea (NA-22)

- 1,3-ethylene-2-thio-ure

- 1,3-Ethylene-2-thiourea

- 2H-Imidazole-2-thione, tetrahydro-

- 2-imadazoline-2-thiol

- 2-Imidazolidinethione ethylene thiourea

- 2-Imidazoline-2-thiol

- 2-Imidozolidimethione

- 2-Mercapto-2-imidazoline

- 2-mercapto-imidazolin

- 2-merkaptoimidazolin

- 2-Thioimidazolidine

- 2-thioldihydroglyoxaline

- 2-Thiol-dihydroglyoxaline

- 2-Thionoimidazolidine

- 4,5-Dihydro-2-mercaptoimidazole

- 4,5-dihydro-imidazole-2(3h)-thion

- 4,5-Dihydroimidazole-2(3H)-thione

- AcceleratorNA-22

- ai3-16292

- Akrochem ETU-22

- 2-Imidazolidinethione

- Ethylenethiourea

- Imidazoline-2-thiol

- Accelerator NA22

- Ethlenethiourea(2-Imidzolidnethione)

- N-ethenethiourea

- 2-Imidazolidinethione ethylene thiourea 2-Imidazoline-2-thiol

- 2-Imidazolidinetione

- 2-Imidazolidinethione Solution

- Akroform? ETU-22 PM

- Ethlenethiourea

- ETU(NA-22)

- Method 509 - Performance Check Solution

- 2-imidazolidine-thione

- 2-Thioxoimidazolidine

- ACCEL-BF

- imidazoline-2-thione

- mercazini

- Mercozen

- N,N'-ethylenethiourea

- NA 22

- NA-22-D

- robac22

- ethenethiourea

- 2-Mercaptoimidazoline

- 1,3-Ethylenethiourea

- 2-Imidzolidnethione

- ETHYLENE THIOUREA

- Imidazolidinethione

- Mercazin I

- Warecure C

- Rhenogran ETU

- Mercaptoimidazoline

- Pennac CRA

- Vulkacit NPV/C

- Sanceller 22

- Nocceler 22

- Vulkacit NPV/C2

- Soxinol 22

- Ethylene thiourea (ETU)

- Rhodanin S 62

- Robac 22

- Tetrahydro-2H-imidazo

- Imidazoline-2-thiol (7CI)

- 2-Mercapto-4,5-dihydroimidazole

- Accel 22

- Accel 22S

- Accelerator ETU

- Accelerator NA 22

- END 75

- ETC

- Ethylenethiocarbamide

- ETU 22S

- ETU 75

- ETU 80

- Imidazoline-2(3H)-thione

- MeSH ID: D005031

- N,N′-Ethylenethiourea

- Rhenocure NPV/C

- Rhenogran ETU 75

- Rhenogran ETU 80

- Sanceler 22

- Sanceler 22C

- Sanceler 22S

- Sanmix 22-80E

- Tetrahydro-2H-imidazole-2-thione

- Thiourea, N,N′-1,2-ethanediyl-

- TU 2

- Ethlenethiourea,98%

- DA-53023

- Etilentiourea

- 2-MERCAPTO IMIDAZOLINE

- Ethylene thiouree [French]

- 2Imidazoline2thiol

- RODANIN S 62

- Tetrahydro2Himidazole2thione

- 2Mercapto2imidazoline

- Opera_ID_324

- 2mercaptoimidazoline

- HSDB 1643

- N(OO(3)AAoea)

- NCGC00091855-04

- F0001-2297

- 96-45-7

- imidizolidenethione

- Imidazoline2(3H)thione

- NCGC00258846-01

- Imidazoline2thiol

- E-6500

- BDBM62876

- Q408767

- RCRA waste no. U116

- DTXCID90601

- HMS2230P07

- STK369397

- Cobalt(I I) nitrate

- 4,5-Dihydroimidazol-2(3h)-thione

- Rodanin S-62

- 2 Mercaptoimidazoline

- 2imidazolidinethione

- Thiourea, N,N'(1,2ethanediyl)

- Imidazoline, 2-mercapto-

- SMR000059087

- CHEBI:34750

- Etilentiourea (Spanish)

- BIDD:ER0692

- 1ST24013-1000

- 24FOJ4N18S

- A10690

- 2-Imidazolidinethione, purum, >=98.0% (HPLC)

- Tox21_201294

- 2Merkaptoimidazolin

- SMR000777952

- Thiourea, N,N'-(1,2-ethanediyl)-

- Ethylenethiourea (ETU)

- Sodium-22 neoprene accelerator

- BP-30094

- 1H-IMIDAZOLE-2-THIOL, 4,5-DIHYDRO-

- MLS000069432

- 4,5Dihydroimidazole2(3H)thione

- MLS002415731

- Rodanin S62

- CAS-96-45-7

- mancozeb TP1

- STR00167

- Perkacit ETU

- 2-Merkaptoimidazolin [Czech]

- 12261-94-8

- 1,3Ethylene2thiourea

- Aperochem ETU22

- DTXSID5020601

- USEPA/OPP Pesticide Code: 600016

- N,N'Ethylenethiourea

- MFCD00005276

- 4,5Dihydro2mercaptoimidazole

- cid_2723650

- 5328-35-8

- 2-Mercaptoimidazoline, 2-Imidazolidinethione

- Rhodanin S-62

- HY-W010593

- HMS3372A09

- NCI60_001620

- NCGC00091855-03

- Sodium22 neoprene accelerator

- I0004

- Rhodanin S-62 (Czech)

- EN300-21447

- EC 202-506-9

- Urea, 1,3ethylene2thio

- ETHYLENE THIOUREA [MI]

- ETHYLENETHIOUREA (IARC)

- AKOS000431145

- NA22D

- Imidazole2(3H)thione, 4,5dihydro

- N,N-Ethylene-thiourea

- THIOUREA, N,N'-1,2-ETHANEDIYL-

- CHEMBL11860

- Akrochem etu22

- N,N'-1,2-ethanediylthiourea

- ETHYLENETHIOUREA [IARC]

- AKOS000120435

- Aperochem ETU-22

- NCI-C03372

- Ethylene thiourea 10 microg/mL in Acetonitrile

- NCGC00091855-01

- Ethylene thiouree

- 2-Imidazolidine-2-thione

- RCRA waste number U116

- ETHYLENE THIOUREA [HSDB]

- 2Thioldihydroglyoxaline

- n,n'-ethylene thiourea

- l'Ethylene thiouree [French]

- NCGC00091855-02

- 2-Imidazolidinethione, PESTANAL(R), analytical standard

- l'Ethylene thiouree

- CCRIS 298

- Imidazoline, 2mercapto

- UNII-24FOJ4N18S

- l'Ethylene thiouree (French)

- 2-Imidazolidimethione

- SCHEMBL41176

- NCGC00254936-01

- CS-W011309

- NS00008290

- STL131803

- Urea, 1,3-ethylene-2-thio-

- 2-Thionomidazolidine

- 1ST24013

- Imidazole-2(3H)-thione, 4,5-dihydro-

- Tox21_301034

- Akroform ETU-22 PM

- 1,3Ethylenethiourea

- Rodanin S-62 [Czech]

- imidazolidine, 2-thio-

- Ethylene thiourea Solution in Methanol, 1000mug/mL

- EINECS 202-506-9

- 2-Imidazolidinethione, 98%

- A845596

- USAF EL-62

- Z104497392

- 4,5-dihydro-1H-imidazole-2-thiol

-

- MDL: MFCD00005276

- Inchi: 1S/C3H6N2S/c6-3-4-1-2-5-3/h1-2H2,(H2,4,5,6)

- InChI-Schlüssel: PDQAZBWRQCGBEV-UHFFFAOYSA-N

- Lächelt: S=C1NCCN1

Berechnete Eigenschaften

- Genaue Masse: 102.02500

- Monoisotopenmasse: 102.025

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 6

- Anzahl drehbarer Bindungen: 0

- Komplexität: 63.2

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Functional 3D Acceptor Count: 1

- isomere RMSD: 0.4

- CID Konformationsisomerenzahl: 1

- Oberflächenladung: 0

- Anzahl drehbarer Bindungen: 0.8

- Tautomerzahl: 2

- Topologische Polaroberfläche: 56.2

- Funktionelle 3D Spenderzahl: 2

- Functional 3D Ring Count: 1

- XLogP3: -0.7

Experimentelle Eigenschaften

- Farbe/Form: Weiße Acikuläre Kristalle

- Dichte: 1.41~1.45

- Schmelzpunkt: 196-200 °C (lit.)

- Siedepunkt: 397 to 399° F (NTP, 1992)

- Flammpunkt: 252 ºC

- Brechungsindex: 1.5500 (estimate)

- Löslichkeit: 8g/l

- Wasserteilungskoeffizient: 19 g/L (20 ºC)

- PSA: 56.15000

- LogP: 0.12170

- Merck: 3803

- Sensibilität: Feuchtigkeitsempfindlich

- Löslichkeit: Löslich in Alkohol, Ethylenglykol und Pyridin, unlöslich in Ether, Benzol, Chloroform und Erdölether.

2-Imidazolidinethione Sicherheitsinformationen

-

Symbol:

- Prompt:gefährlich

- Signalwort:Danger

- Gefahrenhinweis: H302,H360

- Warnhinweis: P201,P308+P313

- Transportnummer gefährlicher Stoffe:2811

- WGK Deutschland:2

- Code der Gefahrenkategorie: 61-22-40-48/23/25

- Sicherheitshinweise: S53-S45

- RTECS:NI9625000

-

Identifizierung gefährlicher Stoffe:

- Gefahrenklasse:6.1(b)

- Toxizität:LD50 orally in rats: 1832 mg/kg (Graham, Hansen)

- Lagerzustand:0-6°C

- PackingGroup:III

- Verpackungsgruppe:III

- Risikophrasen:R22; R61

2-Imidazolidinethione Zolldaten

- HS-CODE:29332990

- Zolldaten:

China Zollkodex:

2933990090Übersicht:

299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

Zusammenfassung:

299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

2-Imidazolidinethione Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-21447-5.0g |

4,5-dihydro-1H-imidazole-2-thiol |

96-45-7 | 97% | 5.0g |

$26.0 | 2023-07-09 | |

| Enamine | EN300-21447-0.5g |

4,5-dihydro-1H-imidazole-2-thiol |

96-45-7 | 97% | 0.5g |

$19.0 | 2023-07-09 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B24312-250mg |

2-Imidazolidinetione |

96-45-7 | ,Purity≥98% | 250mg |

¥150.00 | 2021-09-02 | |

| abcr | AB135816-500 g |

Ethylenethiourea, 98%; . |

96-45-7 | 98% | 500 g |

€128.80 | 2023-07-20 | |

| Enamine | EN300-24954-5.0g |

4,5-dihydro-1H-imidazole-2-thiol |

96-45-7 | 97% | 5.0g |

$26.0 | 2023-02-14 | |

| Enamine | EN300-24954-25.0g |

4,5-dihydro-1H-imidazole-2-thiol |

96-45-7 | 97% | 25.0g |

$35.0 | 2023-02-14 | |

| BAI LING WEI Technology Co., Ltd. | 984397-500G |

2-Imidazolidinethione, 98% |

96-45-7 | 98% | 500G |

¥ 656 | 2022-04-26 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 03940-100G |

2-Imidazolidinethione |

96-45-7 | ≥98.0% | 100G |

¥411.34 | 2022-02-23 | |

| Life Chemicals | F0001-2297-5g |

2-Imidazolidinethione |

96-45-7 | 95%+ | 5g |

$60.0 | 2023-11-21 | |

| TRC | I350300-5g |

2-Imidazolidinethione |

96-45-7 | 5g |

$69.00 | 2023-05-18 |

2-Imidazolidinethione Herstellungsverfahren

Synthetic Routes 1

Synthetic Routes 2

Reaktionsbedingungen

1.1 Solvents: Dimethylformamide ; 5 min, 0 °C

1.2 Reagents: Carbon tetrabromide ; 0.3 h, rt

1.3 Solvents: Water ; 0 °C

1.2 Reagents: Carbon tetrabromide ; 0.3 h, rt

1.3 Solvents: Water ; 0 °C

Referenz

- Carbon tetrabromide promoted reaction of amines with carbon disulfide: facile and efficient synthesis of thioureas and thiuram disulfides, Synthesis, 2008, (22), 3579-3584

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 3 - 4 h, reflux

1.2 Reagents: Acetic acid ; reflux

1.3 Reagents: Sodium hydroxide , Sodium bisulfite Solvents: Water ; reflux; cooled

1.2 Reagents: Acetic acid ; reflux

1.3 Reagents: Sodium hydroxide , Sodium bisulfite Solvents: Water ; reflux; cooled

Referenz

- Synthesis and structure of some imidazolidine-2-thiones, Russian Journal of Organic Chemistry, 2006, 42(3), 448-450

Synthetic Routes 4

Reaktionsbedingungen

1.1 heated

Referenz

- Carbon disulfide, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-4

Synthetic Routes 5

Reaktionsbedingungen

1.1 Solvents: Ethanol

Referenz

- 1-(Methyldithiocarbonyl)imidazole: a useful thiocarbonyl transfer reagent for synthesis of substituted thioureas, Tetrahedron, 2000, 56(4), 629-637

Synthetic Routes 6

Reaktionsbedingungen

1.1 Solvents: Acetonitrile

Referenz

- A convenient route to substituted thiocarbamides, Synthetic Communications, 1995, 25(21), 3381-7

Synthetic Routes 7

Reaktionsbedingungen

1.1 Catalysts: Hydrochloric acid Solvents: Ethanol , Water ; 1 h, 20 °C

Referenz

- Sono-synthesis of imidazolidine-2-thione as a base compound of some pharmaceutical products, Ultrasonics Sonochemistry, 2007, 15(2), 119-123

Synthetic Routes 8

Reaktionsbedingungen

1.1 Solvents: Bromobenzene ; 40 min, heated; rt; rt → -5 °C

Referenz

- Process for the preparation of 1,3-dihydroimidazole-2-thiones, United States, , ,

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Catalysts: Mordenite (Al2CaH12(SiO3)10.H2O) Solvents: Ethanol , Water ; 50 °C; 50 °C → 115 °C; 1.5 h, 115 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 h, 115 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 h, 115 °C

Referenz

- Method for synthesizing bis(trimethylsilyl)-containing heterocyclic compound, China, , ,

Synthetic Routes 10

Reaktionsbedingungen

1.1 Catalysts: Zinc oxide (ZnO) , Alumina

Referenz

- Synthesis of symmetrical N,N'-disubstituted thioureas and heterocyclic thiones from amines and CS2 over a ZnO/Al2O3 composite as heterogeneous and reusable catalyst, Journal of Organic Chemistry, 1999, 64(3), 1029-1032

Synthetic Routes 11

Reaktionsbedingungen

1.1 Catalysts: Aluminum chloride Solvents: Dimethylformamide ; 10 - 30 min, 120 °C; 120 °C → rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Referenz

- AlCl3-Promoted Synthesis of 2-Mercapto Benzoheterocycles by Using Sodium Dimethyldithiocarbamate as Thiocarbonyl Surrogate, European Journal of Organic Chemistry, 2018, 2018(39), 5406-5411

Synthetic Routes 12

Reaktionsbedingungen

1.1 Catalysts: Dichloro[(1,2,3,6,7,10,11,12-η)-2,6,10-dodecatriene-1,12-diyl]ruthenium Solvents: Water ; 6 h, 90 °C

Referenz

- Ru(IV)-catalyzed isomerization of allylamines in water: A highly efficient procedure for the deprotection of N-allylic amines, Chemical Communications (Cambridge, 2005, (32), 4086-4088

Synthetic Routes 13

Reaktionsbedingungen

1.1 Catalysts: Magnesium oxide Solvents: Ethanol ; 2.5 h, rt

Referenz

- MgO Nanoparticle-Catalyzed Synthesis and Broad-Spectrum Antibacterial Activity of Imidazolidine- and Tetrahydropyrimidine-2-Thione Derivatives, Applied Biochemistry and Biotechnology, 2018, 184(1), 291-302

Synthetic Routes 14

Reaktionsbedingungen

1.1 Solvents: Ethanol , Water ; 0 - 5 °C; 12 h, reflux

Referenz

- Synthesis of some novel fused imidazo[2,1-b][1,3]thiazole and imidazo[2,1-b]thiazolo[5,4-d]isoxazole derivatives, Journal of Chemistry, 2012, 9(3), 1518-1525

Synthetic Routes 15

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water

Referenz

- Ethylene thiourea (2-imidazolidinethione), Organic Syntheses, 1946, 26, 34-5

Synthetic Routes 16

Reaktionsbedingungen

1.1 Solvents: Ethanol ; 0.5 - 6 h, reflux

Referenz

- 1H-imidazole-1-carbodithioic acid, methyl ester, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-2

Synthetic Routes 17

Reaktionsbedingungen

1.1 Solvents: Water ; 2 h, 60 °C; 60 °C → 100 °C; 1 h, 100 °C

Referenz

- Organic synthesis unit process-thiochemicals and heterocyclic compounds-heterocyclic compounds (2), Fain Kemikaru, 2013, 42(10), 51-61

Synthetic Routes 18

Reaktionsbedingungen

1.1 Solvents: Water ; 45 °C; 1 h, 45 °C; 46 °C → 70 °C; 3 h, 70 °C; 70 °C → 80 °C; 80 °C → 90 °C; 90 °C → 100 °C; 100 °C → 102 °C; 2 h, 100 - 102 °C

Referenz

- Preparation of 1,3-disubstituted symmetrical thioureas from primary amines and carbon disulfide, China, , ,

Synthetic Routes 19

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 3 - 4 h, heated

1.2 Reagents: Acetic acid Solvents: Acetic acid

1.3 Reagents: Sodium hydroxide , Sodium bisulfite Solvents: Water ; reflux

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled

1.2 Reagents: Acetic acid Solvents: Acetic acid

1.3 Reagents: Sodium hydroxide , Sodium bisulfite Solvents: Water ; reflux

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled

Referenz

- Synthesis and structure of cyclic thioureas from some diamines, Izvestiya Natsional'noi Akademii Nauk Respubliki Kazakhstan, 2004, (4), 31-33

2-Imidazolidinethione Raw materials

- 3-Methyl-1- [(methylsulfanyl)methanethioyl]-1H- imidazol-3-ium iodide

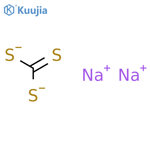

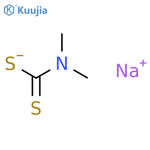

- Dimethyldithiocarbamic Acid Sodium Salt

- Sodium Trithiocarbonate

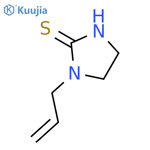

- 2-Imidazolidinethione,1-(2-propen-1-yl)-

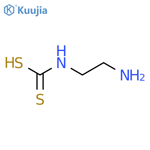

- (2-aminoethyl)sulfanyl(carbonothioyl)amine

2-Imidazolidinethione Preparation Products

2-Imidazolidinethione Lieferanten

Tiancheng Chemical (Jiangsu) Co., Ltd

Gold Mitglied

(CAS:96-45-7)2-Imidazolidinethione

Bestellnummer:1773277

Bestandsstatus:in Stock

Menge:Company Customization

Reinheit:98%

Preisinformationen zuletzt aktualisiert:Friday, 18 April 2025 17:04

Preis ($):discuss personally

2-Imidazolidinethione Verwandte Literatur

-

Jaspreet K. Aulakh,Tarlok S. Lobana,Henna Sood,Daljit S. Arora,Raminderjit Kaur,Jatinder Singh,Isabel Garcia-Santos,Manpreet Kaur,Jerry P. Jasinski RSC Adv. 2019 9 15470

-

Graziano Di Carmine,Daniele Ragno,Carmela De Risi,Olga Bortolini,Pier Paolo Giovannini,Giancarlo Fantin,Alessandro Massi Org. Biomol. Chem. 2017 15 8788

-

Tarlok S. Lobana,Jaspreet K. Aulakh,Heena Sood,Daljit S. Arora,Isabel Garcia-Santos,Manpreet Kaur,Courtney E. Duff,Jerry P. Jasinski New J. Chem. 2018 42 9886

-

4. The reaction of imidazolidine-2-thione with carbon disulphideMasataka Yokoyama,Kosei Motozawa,Ei-ichi Kawamura,Tsuneo Imamoto J. Chem. Soc. Perkin Trans. 1 1981 2499

-

5. The nitrosation of NN′-dialkylthioureasFransisco Meijide,Geoffrey Stedman J. Chem. Soc. Perkin Trans. 2 1988 1087

96-45-7 (2-Imidazolidinethione) Verwandte Produkte

- 1516-32-1(1-Butyl-2-thiourea)

- 59-98-3(Tolazoline)

- 6938-68-7(1-Amino-1-methylthiourea)

- 598-52-7(methylthiourea)

- 79-19-6(aminothiourea)

- 109-46-6(1,3-Dibutyl-2-thiourea)

- 534-13-4(N,N'-Dimethylthiourea)

- 534-26-9(2-methyl-4,5-dihydro-1H-imidazole)

- 2302-88-7(N-{Thio(carbonoimidyl)amino}acetamide)

- 80-73-9(1,3-Dimethyl-2-imidazolidinone)

Empfohlene Lieferanten

Henan Dongyan Pharmaceutical Co., Ltd

(CAS:96-45-7)ETU(NA-22)

Reinheit:98%

Menge:10kg

Preis ($):Untersuchung

Suzhou Senfeida Chemical Co., Ltd

(CAS:96-45-7)Ethylene thiourea

Reinheit:99.9%

Menge:200kg

Preis ($):Untersuchung